6-Methyl-2-[(4-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile
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Overview
Description
6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves the condensation of 4-nitrobenzaldehyde with 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-ol: Similar structure but contains a thiadiazine ring instead of a thiophene ring.
2-((4-Nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-ol: Lacks the methyl group at the 6-position.
Uniqueness
6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a nitrobenzylidene and a thiophene moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-methyl-2-[(E)-(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O2S/c1-11-2-7-14-15(9-18)17(23-16(14)8-11)19-10-12-3-5-13(6-4-12)20(21)22/h3-6,10-11H,2,7-8H2,1H3/b19-10+ |
InChI Key |
KIKOPFUBFITCRR-VXLYETTFSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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